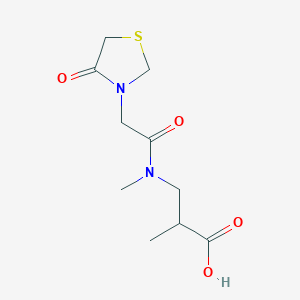
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid is a complex organic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-aminopropanoic acid with n-methyl-2-(4-oxothiazolidin-3-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-one: Known for its antimicrobial and anti-inflammatory properties.
Thiazole: Exhibits a wide range of biological activities, including antioxidant and anticancer effects.
Uniqueness
2-Methyl-3-(n-methyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid is unique due to its specific structure, which combines a thiazolidine ring with an acetamido group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H16N2O4S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-methyl-3-[methyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-7(10(15)16)3-11(2)8(13)4-12-6-17-5-9(12)14/h7H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
ZBEVTJPFRGLQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)CN1CSCC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)

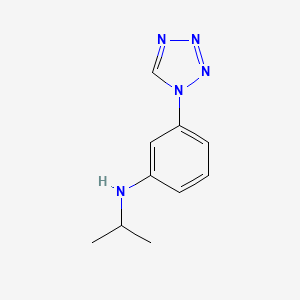
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
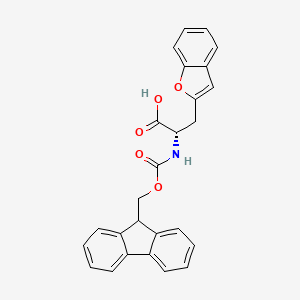
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
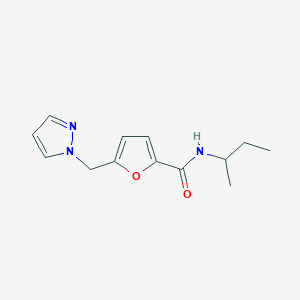
![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
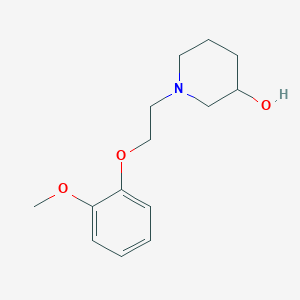
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
